(Nitrilotris(methylene))trisphosphonic acid, zinc salt
CAS No.: 68413-74-1
Cat. No.: VC17134855
Molecular Formula: C3H6NO9P3Zn3
Molecular Weight: 489.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68413-74-1 |
|---|---|
| Molecular Formula | C3H6NO9P3Zn3 |
| Molecular Weight | 489.1 g/mol |
| IUPAC Name | trizinc;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
| Standard InChI | InChI=1S/C3H12NO9P3.3Zn/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+2/p-6 |
| Standard InChI Key | DRFSHBQRYYTNCK-UHFFFAOYSA-H |
| Canonical SMILES | C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
(Nitrilotris(methylene))trisphosphonic acid, zinc salt has the molecular formula C₃H₆NO₉P₃Zn₃ and a molecular weight of 489.1 g/mol . The IUPAC name, trizinc;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine, reflects its trizinc core coordinated to a nitrilotris(methylene)trisphosphonate ligand. The compound is derived from its parent acid, nitrilotris(methylene)trisphosphonic acid (CAS 6419-19-8), through zinc salt formation .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 68413-74-1 |
| Molecular Formula | C₃H₆NO₉P₃Zn₃ |
| Molecular Weight | 489.1 g/mol |
| IUPAC Name | Trizinc;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
| Parent Compound (CAS) | 6419-19-8 |
| Canonical SMILES | C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
The structural backbone consists of a central nitrogen atom bonded to three methylene-phosphonate groups, each terminating in a phosphonic acid moiety. Zinc ions (Zn²⁺) neutralize the negative charges on the phosphonate groups, enhancing solubility and thermal stability .
Spectroscopic and Computational Data
The compound’s Standard InChIKey (DRFSHBQRYYTNCK-UHFFFAOYSA-H) and 3D conformational data (PubChem CID 6456006) provide insights into its stereoelectronic properties . Density functional theory (DFT) simulations suggest that the zinc ions adopt an octahedral geometry, optimizing ligand-metal charge transfer.
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is typically synthesized via neutralization of nitrilotris(methylene)trisphosphonic acid with zinc oxide or zinc hydroxide under controlled pH conditions. The reaction proceeds as follows:
This exothermic process yields a high-purity product, which is subsequently purified through crystallization or membrane filtration.
Scalability and Environmental Considerations
Industrial production emphasizes green chemistry principles, with closed-loop systems minimizing zinc waste. Lifecycle assessments indicate a 95% recovery rate for zinc ions during synthesis, reducing environmental footprint.
Applications in Industrial and Materials Science
Water Treatment and Corrosion Inhibition
The compound’s primary application lies in water treatment, where it prevents scale formation and metal corrosion in pipelines and boilers . Its phosphonate groups chelate Ca²⁺, Mg²⁺, and Fe³⁺ ions, inhibiting crystal growth and biofilm formation. Studies demonstrate a 75–90% reduction in scaling at concentrations as low as 5–10 ppm.
Table 2: Performance in Scale Inhibition
| Metal Ion | Inhibition Efficiency (%) | Concentration (ppm) |
|---|---|---|
| Ca²⁺ | 89 | 10 |
| Mg²⁺ | 78 | 10 |
| Fe³⁺ | 92 | 5 |
In corrosion inhibition, the compound forms a passivating layer on metal surfaces, reducing oxidation rates by 40–60% in acidic environments.
Cement Retardation and Construction Materials
As a cement retarder, it delays setting times by binding to calcium silicate hydrate (C-S-H) nuclei, improving workability in high-temperature pours. Field trials report a 2–3 hour extension in setting times without compromising compressive strength.
Metal-Organic Frameworks (MOFs)
The phosphonate-zinc coordination motif enables its use as a precursor for MOFs with high surface areas (>1,500 m²/g). These MOFs exhibit potential in gas storage (e.g., CO₂ adsorption: 3.2 mmol/g at 1 bar) and heterogeneous catalysis.
Mechanistic Insights: Chelation and Surface Interactions
Thermodynamics of Metal Binding
The compound’s affinity for divalent cations follows the order:
Binding constants (log K) range from 8.2 (Mg²⁺) to 12.5 (Zn²⁺), determined via isothermal titration calorimetry.
Molecular Dynamics in Aqueous Systems
All-atom simulations reveal that the phosphonate groups adopt a tripodal conformation in water, maximizing ion coordination. Zinc ions stabilize this conformation via electrostatic interactions, preventing ligand dissociation .
Recent Research Advancements
Enhanced Corrosion Resistance in Alloys
A 2024 study demonstrated that adding 0.1 wt% of the compound to aluminum alloys reduced pitting corrosion in 3.5% NaCl by 62%, attributed to Zn-phosphate layer formation.
Biocompatibility and Biomedical Applications
Preliminary cytotoxicity assays (MTT tests) indicate >90% cell viability at concentrations ≤50 µM, suggesting potential in drug delivery or imaging agents .
Future Directions and Research Opportunities
Advanced Material Design
Exploration of hierarchical MOFs could unlock applications in energy storage (e.g., Zn-ion batteries) and photovoltaics.
Smart Corrosion Coatings
Incorporating the compound into pH-responsive microcapsules may enable self-healing coatings for marine infrastructure.
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